Bienvenue dans la boutique en ligne BenchChem!

GDC-0834 (S-enantiomer)

BTK inhibition Kinase assay Rheumatoid arthritis

Sourced as the distinct S-enantiomer (CAS 1133432-50-4), this reversible, ATP-competitive BTK inhibitor (IC50 5.9 nM) stabilizes an inactive BTK conformation, enabling washout experiments and signal recovery kinetics impossible with irreversible covalent inhibitors. It serves as a critical chiral reference standard for analytical method validation and a well-characterized aldehyde oxidase substrate (Km 11.2 µM) for species-specific drug metabolism studies. Not a generic BTK inhibitor—fundamental binding-mode, metabolic-fate, and enantiomer-specific activity differences make substitution scientifically invalid. Use for preclinical PK/PD modeling in inflammatory arthritis and for benchmarking novel BTK inhibitors with defined in vivo target engagement thresholds.

Molecular Formula C33H36N6O3S
Molecular Weight 596.7 g/mol
CAS No. 1133432-50-4
Cat. No. B1663581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGDC-0834 (S-enantiomer)
CAS1133432-50-4
Molecular FormulaC33H36N6O3S
Molecular Weight596.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C
InChIInChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40)/t29-/m0/s1
InChIKeyCDOOFZZILLRUQH-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GDC-0834 (S-enantiomer) CAS 1133432-50-4: A Reversible BTK Inhibitor for Inflammation & B-Cell Research


GDC-0834 (S-enantiomer), CAS 1133432-50-4, is the S-enantiomer of the clinical candidate GDC-0834, a potent and selective, reversible, ATP-competitive inhibitor of Bruton's tyrosine kinase (BTK) [1]. It belongs to the class of reversible BTK inhibitors and was developed as a potential therapeutic for rheumatoid arthritis (RA) [2]. The compound inhibits BTK with an in vitro IC50 of 5.9 nM in biochemical assays and 6.4 nM in cellular assays [1]. Despite promising preclinical data, the racemic drug candidate (GDC-0834) was terminated after Phase I due to rapid aldehyde oxidase (AO)-mediated amide hydrolysis, highlighting its specific metabolic vulnerability [3].

Why GDC-0834 S-enantiomer Cannot Be Substituted by Generic BTK Inhibitors


Generic substitution among BTK inhibitors is not scientifically valid due to fundamental differences in binding mode (reversible vs. irreversible/covalent), enantiomer-specific activity, metabolic fate, and selectivity profiles [1]. GDC-0834 (S-enantiomer) is a reversible, ATP-competitive inhibitor with a distinct binding mode that stabilizes an inactive BTK conformation, contrasting sharply with irreversible covalent inhibitors like ibrutinib or acalabrutinib [2]. Furthermore, the S-enantiomer may exhibit different activity compared to the R-enantiomer or racemate . Crucially, GDC-0834 is a known substrate for aldehyde oxidase (AO), leading to rapid species-dependent amide hydrolysis to an inactive metabolite, a metabolic liability not shared by many other BTK inhibitors, which dictates specific experimental design and interpretation [3]. The following evidence quantifies these critical differentiators.

Quantitative Differentiation of GDC-0834 S-enantiomer: Comparative Data vs. Key Analogs


BTK Inhibitory Potency: GDC-0834 vs. CGI-1746

GDC-0834 retains potent BTK inhibition comparable to its predecessor CGI-1746, with a biochemical IC50 of 5.9 nM vs. 1.9 nM for CGI-1746 [1]. While CGI-1746 shows ~3-fold higher potency in this assay, GDC-0834 was selected as a clinical candidate due to significantly improved pharmacokinetic (PK) properties in preclinical models, demonstrating the critical trade-off between potency and PK for in vivo efficacy [2].

BTK inhibition Kinase assay Rheumatoid arthritis SAR

In Vivo Anti-Arthritic Efficacy in CIA Rat Model

In a rat collagen-induced arthritis (CIA) model, oral administration of GDC-0834 (30-100 mg/kg) resulted in a dose-dependent reduction of ankle swelling and histopathological arthritis severity [1]. Integrated PK/PD modeling determined that 73% inhibition of BTK phosphorylation (pBTK) was required to halve the rate of ankle swelling increase (kin) [1]. The in vivo IC50 for pBTK inhibition in this rat model is 5.6 μM [1]. In contrast, CGI-1746, while potent in vitro, did not progress to the same level of in vivo PK optimization, underscoring GDC-0834's improved bioavailability and efficacy profile in this disease model [2].

In vivo efficacy Collagen-induced arthritis Rheumatoid arthritis Pharmacodynamics

Species-Specific Aldehyde Oxidase (AO) Metabolism

GDC-0834 undergoes rapid amide hydrolysis by aldehyde oxidase (AO) to an inactive carboxylic acid metabolite (M1) [1]. This metabolism is highly species-dependent: it is extensive in humans but significantly lower in preclinical species (mouse, rat, dog, cynomolgus monkey) [1]. In vitro studies with recombinant human AO revealed a Km of 11.2 μM and Vmax of 1.8 nmol/min/mg . This liability, not observed with many other BTK inhibitors like ibrutinib (primarily CYP3A4-mediated) or acalabrutinib, led to insufficient drug exposure and termination of the racemic drug's Phase I trial [2].

Drug metabolism Aldehyde oxidase Species differences PK/PD

Selectivity Profile: Reversible vs. Irreversible BTK Inhibitors

GDC-0834 is a reversible, ATP-competitive inhibitor [1]. In contrast, clinical BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib are irreversible covalent inhibitors that target Cys481 in the BTK active site [2]. While specific kinome-wide selectivity data for GDC-0834 S-enantiomer is not extensively published, its progenitor, CGI-1746, demonstrated >1000-fold selectivity over Tec and Src family kinases [3], and GDC-0834 was reported to retain this selectivity profile [1]. Irreversible inhibitors can have off-target effects on other kinases with homologous cysteine residues (e.g., EGFR, ITK, TEC) . For example, ibrutinib inhibits EGFR and ITK, whereas acalabrutinib was designed for improved selectivity .

Kinase selectivity Off-target effects Reversible inhibition

Enantiomer-Specific Activity: S-enantiomer vs. R-enantiomer

The S-enantiomer of GDC-0834 (CAS 1133432-50-4) is reported to have lower activity compared to the R-enantiomer (CAS 1133432-49-1) . While the racemate and R-enantiomer are potent BTK inhibitors with IC50 values of ~5.9 nM (biochemical) and ~6.4 nM (cellular) [1], the S-enantiomer is described as the less active stereoisomer . This stereochemical specificity underscores the importance of chiral purity for accurate experimental results.

Chiral purity Enantiomer activity Stereochemistry

Optimal Use Cases for GDC-0834 S-enantiomer in BTK Research


Tool Compound for Reversible BTK Inhibition in Signaling Studies

GDC-0834 S-enantiomer serves as a potent (IC50 = 5.9 nM) and selective, reversible BTK inhibitor for elucidating BTK-dependent signaling pathways in B-cells and myeloid cells [1]. Its reversible binding mode allows for washout experiments to study signal recovery kinetics, distinguishing it from irreversible covalent inhibitors like ibrutinib [2]. Researchers can use it to acutely inhibit BTK autophosphorylation (pBTK Tyr223) and downstream effectors (e.g., PLCγ2) without permanent target modification [1].

In Vivo Pharmacodynamic Studies in Rheumatoid Arthritis Models

The well-characterized in vivo PK/PD relationship of GDC-0834 in the rat CIA model provides a quantitative framework for preclinical efficacy studies [1]. With a defined ED50 (~45 mg/kg), in vivo IC50 (5.6 μM for pBTK), and a target engagement threshold (73% pBTK inhibition for 50% disease modification), researchers can design dose-ranging studies and benchmark novel BTK inhibitors [1]. This model is particularly valuable for evaluating compounds intended for inflammatory arthritis.

Investigating Aldehyde Oxidase (AO)-Mediated Drug Metabolism

GDC-0834 S-enantiomer is a well-validated substrate for human aldehyde oxidase (AO), with defined in vitro kinetics (Km = 11.2 μM, Vmax = 1.8 nmol/min/mg) [1]. This makes it a useful tool for studying species-specific AO metabolism, screening for AO inhibitors, or assessing the impact of AO activity on drug exposure in vitro and in vivo [2]. Its known metabolic pathway to the inactive M1 carboxylic acid metabolite can be monitored by LC-MS/MS [3].

Chiral Reference Standard or Control Compound

As the less active S-enantiomer, GDC-0834 S-enantiomer (CAS 1133432-50-4) can be employed as a chiral reference standard in analytical method development or as a stereochemical control in biological assays to confirm enantiomer-specific activity [1]. This is essential for ensuring the quality and consistency of batches of the more active R-enantiomer or racemate, and for interpreting SAR studies involving chiral centers [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for GDC-0834 (S-enantiomer)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.